2-Amino-5-fluoro-N-methylbenzamide
Overview
Description
2-Amino-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-fluoro-N-methylbenzamide consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-Amino-5-fluoro-N-methylbenzamide has a molecular weight of 168.17 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
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Chemical Synthesis : This compound is often used as a building block in chemical synthesis . It can be used to create a variety of other compounds, depending on the specific reactions it’s involved in .
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Drug Discovery : In the field of drug discovery, such compounds are often part of a collection of unique chemicals provided to researchers . These chemicals can be used to test their effects on various biological targets, which can lead to the discovery of new drugs .
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Androgen Receptor Antagonists : One specific application mentioned is in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .
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c-Met Kinase Inhibitors : It’s also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .
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Chemical Synthesis : This compound is often used as a building block in chemical synthesis . It can be used to create a variety of other compounds, depending on the specific reactions it’s involved in .
-
Drug Discovery : In the field of drug discovery, such compounds are often part of a collection of unique chemicals provided to researchers . These chemicals can be used to test their effects on various biological targets, which can lead to the discovery of new drugs .
-
Androgen Receptor Antagonists : One specific application mentioned is in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists .
-
c-Met Kinase Inhibitors : It’s also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .
properties
IUPAC Name |
2-amino-5-fluoro-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWCLLBGLNIHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-N-methylbenzamide |
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Citations
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